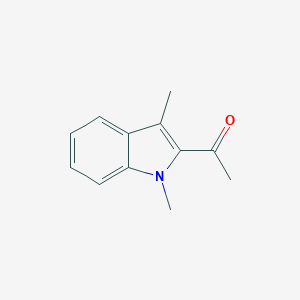![molecular formula C15H14O3 B091204 6,6-dimethylbenzo[c]chromene-1,3-diol CAS No. 16720-01-7](/img/structure/B91204.png)
6,6-dimethylbenzo[c]chromene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-dimethylbenzo[c]chromene-1,3-diol is a chemical compound belonging to the class of dibenzopyrans It is characterized by a dibenzo[b,d]pyran core structure with two hydroxyl groups at positions 1 and 3, and two methyl groups at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethylbenzo[c]chromene-1,3-diol can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For example, the reaction of a dibenzyl ether with a suitable aldehyde or ketone in the presence of a Lewis acid catalyst can lead to the formation of the dibenzopyran core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-dimethylbenzo[c]chromene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Halogenation, nitration, and sulfonation can be performed using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-dimethylbenzo[c]chromene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,6-dimethylbenzo[c]chromene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cannabinol: 6H-DIBENZO(b,d)PYRAN-1-OL, 6,6,9-TRIMETHYL-3-PENTYL-.
3-Hexyl-7,8,9,10-Tetrahydro-6,6,9-Trimethyl-6H-DIBENZO(b,d)PYRAN-1-OL: .
Uniqueness
6,6-dimethylbenzo[c]chromene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
16720-01-7 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
6,6-dimethylbenzo[c]chromene-1,3-diol |
InChI |
InChI=1S/C15H14O3/c1-15(2)11-6-4-3-5-10(11)14-12(17)7-9(16)8-13(14)18-15/h3-8,16-17H,1-2H3 |
InChI-Schlüssel |
YWPDGABYTMCJDP-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C |
| 16720-01-7 | |
Synonyme |
6,6-Dimethyl-6H-dibenzo[b,d]pyran-1,3-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone](/img/structure/B91123.png)









![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)


